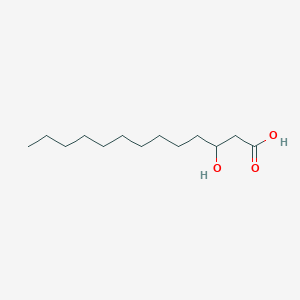

3-Hydroxytridecanoic acid

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of hydroxy fatty acids like 3-Hydroxytetradecanoic acid involves multi-step reactions starting from simpler molecules. For example, 3-Hydroxytetradecanoic acid was synthesized from epichlorohydrin, showcasing a five-step reaction that includes the use of Grignard reagents and the intermediate 1-chloro-2-hydroxytridecane reacting with sodium cyanide to avoid generating hydrocyanic acid (Yang Lirong, 2007).

Molecular Structure Analysis

Molecular structure analysis of hydroxy fatty acids is crucial for understanding their chemical behavior and potential applications. Studies often involve characterizing the stereochemistry and configuring these compounds, essential for their biological activity and industrial application. Research on cis- and trans-3-hydroxypipecolic acids provides an example of determining the structure of hydroxy acids, although it focuses on a cyclic alpha-amino acid (Ningning Liang, A. Datta, 2005).

Chemical Reactions and Properties

Hydroxy fatty acids undergo various chemical reactions, highlighting their reactivity and potential for modification. For instance, the production of 3-Hydroxydecanoic acid (3HD) in Escherichia coli involved the mobilization of the (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase, illustrating the biochemical pathways these acids can partake in (Zhong Zheng et al., 2004).

Physical Properties Analysis

The physical properties of hydroxy fatty acids, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. For example, the isolation and characterization of nonesterified 3-Hydroxy acids in milk, which range in chain length, highlight the diversity in physical properties based on structural differences (O. W. Parks, 1977).

Chemical Properties Analysis

The chemical properties, including acidity, reactivity with other chemical agents, and participation in biochemical pathways, are key to understanding the functionality of hydroxy fatty acids. The production of medium-chain-length 3HA by β-oxidation in Pseudomonas entomophila, for example, sheds light on the metabolic pathways and the chemical nature of these substances (Ahleum Chung et al., 2013).

Applications De Recherche Scientifique

Application in Lipopolysaccharide Analysis

Scientific Field: Biochemistry, specifically lipid research .

Methods of Application or Experimental Procedures: The LPS-derived 3-hydroxymyristate is extracted from plasma samples with an organic solvent, separated by reversed phase HPLC, and quantitated by MS/MS . This mass assay is combined with the limulus amebocyte lysate (LAL) bioassay to monitor neutralization of LPS activity in biological samples .

Results or Outcomes: The described HPLC/MS/MS method is a reliable, practical, accurate, and sensitive tool to quantitate LPS . The combination of the LAL and HPLC/MS/MS analyses provided new evidence for the intrinsic capacity of plasma lipoproteins and phospholipid transfer protein to neutralize the activity of LPS . In a subset of patients with systemic inflammatory response syndrome, with documented infection but with a negative plasma LAL test, significant amounts of LPS were measured by the HPLC/MS/MS method . Patients with the highest plasma LPS concentration were more severely ill .

Application in Lipopolysaccharide Analysis

Scientific Field: Biochemistry, specifically lipid research .

Methods of Application or Experimental Procedures: The LPS-derived 3-hydroxymyristate is extracted from plasma samples with an organic solvent, separated by reversed phase HPLC, and quantitated by MS/MS . This mass assay is combined with the limulus amebocyte lysate (LAL) bioassay to monitor neutralization of LPS activity in biological samples .

Results or Outcomes: The described HPLC/MS/MS method is a reliable, practical, accurate, and sensitive tool to quantitate LPS . The combination of the LAL and HPLC/MS/MS analyses provided new evidence for the intrinsic capacity of plasma lipoproteins and phospholipid transfer protein to neutralize the activity of LPS . In a subset of patients with systemic inflammatory response syndrome, with documented infection but with a negative plasma LAL test, significant amounts of LPS were measured by the HPLC/MS/MS method . Patients with the highest plasma LPS concentration were more severely ill .

Application in Lipopolysaccharide Analysis

Scientific Field: Biochemistry, specifically lipid research .

Methods of Application or Experimental Procedures: The LPS-derived 3-hydroxymyristate is extracted from plasma samples with an organic solvent, separated by reversed phase HPLC, and quantitated by MS/MS . This mass assay is combined with the limulus amebocyte lysate (LAL) bioassay to monitor neutralization of LPS activity in biological samples .

Results or Outcomes: The described HPLC/MS/MS method is a reliable, practical, accurate, and sensitive tool to quantitate LPS . The combination of the LAL and HPLC/MS/MS analyses provided new evidence for the intrinsic capacity of plasma lipoproteins and phospholipid transfer protein to neutralize the activity of LPS . In a subset of patients with systemic inflammatory response syndrome, with documented infection but with a negative plasma LAL test, significant amounts of LPS were measured by the HPLC/MS/MS method . Patients with the highest plasma LPS concentration were more severely ill .

Propriétés

IUPAC Name |

3-hydroxytridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSNHZHHWHLJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954328 | |

| Record name | 3-Hydroxytridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxytridecanoic acid | |

CAS RN |

32602-69-0 | |

| Record name | Tridecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxytridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

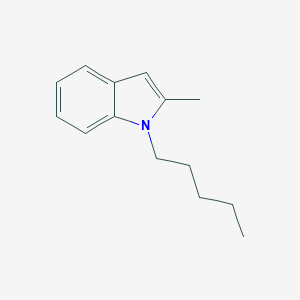

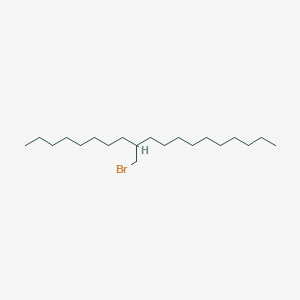

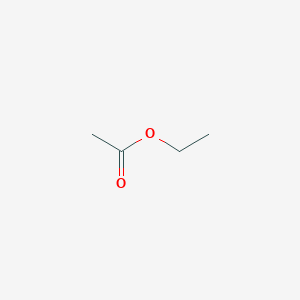

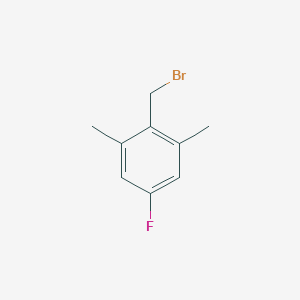

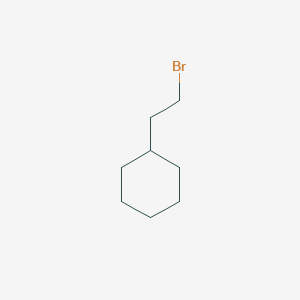

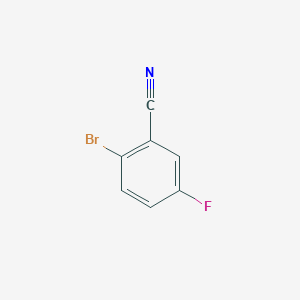

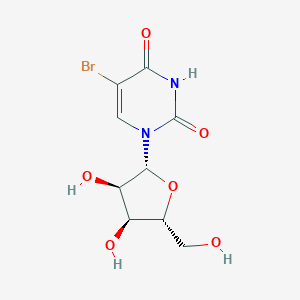

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

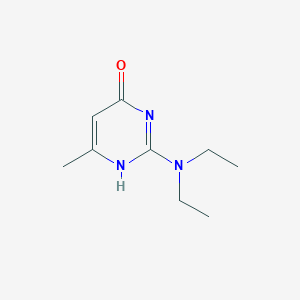

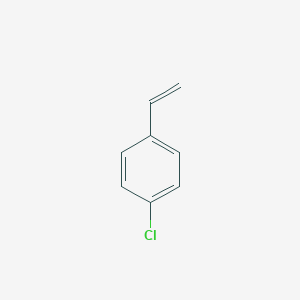

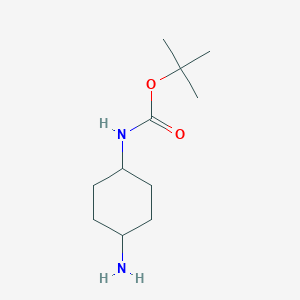

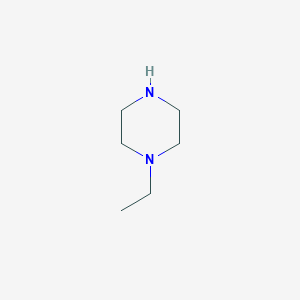

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)

![Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B41418.png)